N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a phenoxyacetamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methylphenol to produce 5-nitro-2-methylphenol.
Reduction: The reduction of 5-nitro-2-methylphenol to obtain 5-amino-2-methylphenol.
Acylation: The acylation of 5-amino-2-methylphenol with 2-(4-chloro-3-methylphenoxy)acetyl chloride to form the final product.
The reaction conditions for these steps typically involve the use of strong acids for nitration, reducing agents such as hydrogen gas or metal catalysts for reduction, and acylating agents for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
- N-(5-Amino-2-methylphenyl)-2-(4-bromo-3-methylphenoxy)acetamide
- N-(5-Amino-2-methylphenyl)-2-(4-fluoro-3-methylphenoxy)acetamide
- N-(5-Amino-2-methylphenyl)-2-(4-iodo-3-methylphenoxy)acetamide
These compounds share similar structures but differ in the halogen substituent on the phenoxy group. The presence of different halogens can influence their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-4-12(18)8-15(10)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWSDLHVJIJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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